molecular formula C5H7ClO B8029226 4-Chloro-3,6-dihydro-2H-pyran CAS No. 24265-21-2

4-Chloro-3,6-dihydro-2H-pyran

Cat. No. B8029226
CAS RN: 24265-21-2
M. Wt: 118.56 g/mol
InChI Key: FSPRQDJOQDPXKZ-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dihydro-2H-pyran is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3,6-dihydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,6-dihydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cytotoxic Compounds : A study by Miranda et al. (2006) explored the synthesis of functionalized tetrahydropyran and dihydropyran derivatives using 4-chloro-3,6-dihydro-2H-pyran. This synthesis aimed to assess cytotoxicity against human solid tumor cells, indicating its potential application in cancer research (Miranda et al., 2006).

  • Catalysis in Organic Synthesis : The work by Khazaei et al. (2015) described the use of a related compound in catalyzing the synthesis of various pyran derivatives. This showcases the role of 4-Chloro-3,6-dihydro-2H-pyran in facilitating chemical reactions, particularly in aqueous media, which aligns with green chemistry protocols (Khazaei et al., 2015).

  • Asymmetric Alkylation : Rideau and Fletcher (2015) investigated the asymmetric alkylation of alkylzirconium species to racemic 3,6-dihydro-2H-pyrans, including a derivative of 4-Chloro-3,6-dihydro-2H-pyran. This research is significant in the context of enantioselective synthesis, a crucial aspect of medicinal chemistry (Rideau & Fletcher, 2015).

  • Mechanistic Studies in Organic Reactions : Baldwin and Brown (1968) conducted a study focusing on the reaction mechanism of 4-Chloro-3,6-dihydro-2H-pyran with ethanesulfenyl chloride. Understanding these mechanisms can aid in the development of new synthetic methods and improve existing ones (Baldwin & Brown, 1968).

  • Metal-Catalyzed Cyclizations : Varela and Saá (2016) discussed the catalytic methodologies for synthesizing dihydropyran and dihydro-1,4-oxazine derivatives, indicating the importance of 4-Chloro-3,6-dihydro-2H-pyran in facilitating these reactions (Varela & Saá, 2016).

  • Computational Chemistry : Afarinkia et al. (2003) conducted computational studies on 4-Chloro-2(H)-pyran-2-one (related to 4-Chloro-3,6-dihydro-2H-pyran), which provided insights into its reaction mechanisms and selectivity (Afarinkia et al., 2003).

properties

IUPAC Name

4-chloro-3,6-dihydro-2H-pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-5-1-3-7-4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPRQDJOQDPXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302044
Record name 4-Chloro-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,6-dihydro-2H-pyran

CAS RN

24265-21-2
Record name 2H-Pyran,6-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3,6-dihydro-2H-pyran
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Reactant of Route 6
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